2-(4-Piperidinyl)ethyl 2-methylpropanoate hydrochloride
Overview
Description
2-(4-Piperidinyl)ethyl 2-methylpropanoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Scientific Research Applications
2-(4-Piperidinyl)ethyl 2-methylpropanoate hydrochloride has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Piperidinyl)ethyl 2-methylpropanoate hydrochloride typically involves the reaction of 4-piperidinol with 2-methylpropanoic acid in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using a dehydrating agent to facilitate esterification .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the pure hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
2-(4-Piperidinyl)ethyl 2-methylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Mechanism of Action
The mechanism of action of 2-(4-Piperidinyl)ethyl 2-methylpropanoate hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Piperidinyl)ethyl acetate hydrochloride
- 2-(4-Piperidinyl)ethyl butanoate hydrochloride
- 2-(4-Piperidinyl)ethyl propanoate hydrochloride
Uniqueness
2-(4-Piperidinyl)ethyl 2-methylpropanoate hydrochloride is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the 2-methylpropanoate group can enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to similar compounds .
Properties
IUPAC Name |
2-piperidin-4-ylethyl 2-methylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-9(2)11(13)14-8-5-10-3-6-12-7-4-10;/h9-10,12H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUONPHFKWUBKLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCCC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219948-59-0 | |
Record name | Propanoic acid, 2-methyl-, 2-(4-piperidinyl)ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219948-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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